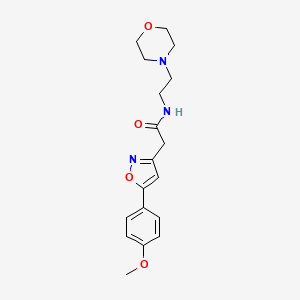

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-23-16-4-2-14(3-5-16)17-12-15(20-25-17)13-18(22)19-6-7-21-8-10-24-11-9-21/h2-5,12H,6-11,13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLGSQLMJFBMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a suitable precursor such as an oxime.

Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-methoxyphenylboronic acid and an appropriate isoxazole derivative.

Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole derivative is replaced by the morpholinoethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and morpholinoethyl group may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogs with Isoxazole and Thiadiazole Cores

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide (): Core: 1,3,4-Thiadiazole (replacing isoxazole). Key Features: Incorporates a benzothiazole hydrophobic domain and a 4-methoxyphenyl group. Activity: Demonstrated 100% effectiveness in anticonvulsant assays (MES method) with low neurotoxicity . Comparison: The thiadiazole core enhances anticonvulsant activity compared to isoxazole derivatives, likely due to improved interactions with neuronal ion channels.

- 2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m) (): Core: Thiazolidine-2,4-dione (instead of isoxazole). Key Features: Retains the morpholinoethyl acetamide group but substitutes the isoxazole with a thiazolidine-dione ring.

Pyridazinone and Thiazolidine Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Core: Pyridazin-3(2H)-one. Key Features: Contains a 4-methoxybenzyl group and bromophenyl substituent. Activity: Acts as a potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . Comparison: The pyridazinone core confers selectivity for formyl peptide receptors (FPRs), unlike the isoxazole-based compound, which may lack this specificity.

- Compound 9 (): Core: Thioxothiazolidinone fused with dihydropyrazole. Key Features: Includes a 4-methoxyphenyl group and naphthalene substituent. Activity: Demonstrated antitumor activity with a cell growth inhibition index (GPmean) of 22.40% . Comparison: The extended aromatic system (naphthalene) likely improves DNA intercalation or kinase inhibition compared to simpler isoxazole derivatives.

Key Structural-Activity Relationship (SAR) Insights

- Morpholinoethyl Group: Present in both the target compound and 4m (), this group enhances solubility and may facilitate blood-brain barrier penetration, explaining its prevalence in anticonvulsant and antimicrobial agents .

- 4-Methoxyphenyl Substitution : Common in FPR2 agonists () and antitumor agents (), this group likely contributes to π-π stacking interactions with hydrophobic binding pockets .

- Core Heterocycle: Thiadiazole and pyridazinone derivatives show higher target specificity (e.g., FPR2, ion channels) compared to isoxazole, suggesting the core structure dictates mechanistic pathways .

Biological Activity

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics

- Molecular Formula: C16H18N2O3

- Molecular Weight: 286.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Isoxazole derivatives typically function by inhibiting enzymes or receptors involved in various disease processes.

Potential Molecular Targets

- Enzymes: The compound may inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain.

- Receptors: It may interact with neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit anticancer properties by targeting heat shock protein 90 (HSP90), which is crucial for the stability of many oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, thus reducing tumor growth and proliferation .

Analgesic and Anti-inflammatory Effects

Studies have shown that this compound can exhibit analgesic and anti-inflammatory effects, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. The mechanism involves the inhibition of COX enzymes, thereby reducing prostaglandin synthesis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Study on Anticancer Activity

A significant study explored the effects of isoxazole derivatives on cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer types, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspases, highlighting its potential as an anticancer agent .

Analgesic Efficacy in Animal Models

In a controlled study using rodent models, the compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in pain response was measured using the formalin test, showing a marked decrease in both phases of pain response.

Comparative Analysis

| Compound | Biological Activity | Target Pathway |

|---|---|---|

| This compound | Analgesic, Anticancer, Antimicrobial | COX inhibition, HSP90 targeting |

| Other Isoxazole Derivatives | Varies | Varies |

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; morpholine protons at δ 2.4–3.5 ppm) .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and minimize by-products?

Q. Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq.), and temperature (25–70°C) .

- Response Surface Methodology (RSM) : Model interactions between reaction time and reagent stoichiometry to identify optimal conditions (e.g., 12 hours at 50°C with 1.2 eq. morpholinoethylamine) .

- Validation : Confirm predicted yields (e.g., 70–85%) through triplicate runs and statistical analysis (p < 0.05) .

Advanced: How can computational modeling predict reaction pathways and regioselectivity?

Q. Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for isoxazole ring formation .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMF stabilizes charged intermediates via polar interactions) .

- ICReDD Workflow : Integrate computational predictions with high-throughput experimentation to prioritize viable synthetic routes .

Advanced: How to address contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Q. Methodological Answer :

- Assay Validation : Cross-test in standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., 48-hour incubation, 10 µM dose) to rule out cell-specific effects .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may contribute to off-target effects .

- Structural Analogs : Compare bioactivity of derivatives (e.g., morpholinoethyl vs. piperazinyl substitutions) to isolate pharmacophore contributions .

Basic: What structural features influence its solubility and bioavailability?

Q. Methodological Answer :

- LogP Analysis : Calculate partition coefficients (e.g., ClogP ≈ 2.5) to predict lipid membrane permeability .

- Protonation States : The morpholino group (pKa ~7.4) enhances solubility in physiological pH via salt formation .

- Crystallinity : Amorphous solid dispersions (e.g., with PVP) improve dissolution rates in aqueous media .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Q. Methodological Answer :

- Exothermic Reactions : Implement jacketed reactors with temperature control to manage heat dissipation during coupling steps .

- By-Product Removal : Optimize gradient elution in preparative HPLC (C18 column, acetonitrile/water) for large-scale purification .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and terminate at >90% conversion .

Advanced: How to validate target engagement in enzyme inhibition studies?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to purified enzymes (e.g., kinase targets) at varying concentrations (1–100 nM) .

- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization after compound treatment (e.g., ΔTm ≥ 2°C) .

- Knockdown Controls : Use siRNA or CRISPR to silence putative targets and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.